molecular formula C12H9Cl3F3NO4 B4339749 methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B4339749
M. Wt: 394.6 g/mol
InChI Key: JWFRUKKHWQOWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4-[(2,5-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, amino, hydroxy, oxo, and trifluoromethyl groups

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 3-chloro-4-[(2,5-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, using reagents such as sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other chloro, amino, and trifluoromethyl-substituted organic molecules. Compared to these compounds, methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3F3NO4/c1-23-10(21)11(22,12(16,17)18)8(15)9(20)19-7-4-5(13)2-3-6(7)14/h2-4,8,22H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFRUKKHWQOWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Reactant of Route 6
methyl 3-chloro-4-(2,5-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.